N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-23-10-17(22)20-15-9-5-3-7-13(15)16-11-24-18(21-16)12-6-2-4-8-14(12)19/h2-9,11H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCCDCQECBOEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC=C1C2=CSC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxyacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the thiazole intermediate.
Coupling with Methoxyacetamide: The final step involves coupling the thiazole-fluorophenyl intermediate with methoxyacetamide under amide bond formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The methoxyacetamide group undergoes nucleophilic substitution under basic or acidic conditions. For example:
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Hydrolysis : In acidic aqueous ethanol (pH 3.5–4.0, 80°C), the acetamide hydrolyzes to form 2-methoxyacetic acid and the corresponding amine (yield: 78–85%) .
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Thioamide Formation : Reaction with Lawesson’s reagent (2.2 equiv, THF, reflux) replaces the carbonyl oxygen with sulfur, yielding N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxythioacetamide (93% conversion) .
Key Data :
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis | H₂O/EtOH, HCl, 80°C | 2-Methoxyacetic acid + Amine | 82% |
| Thioamide | Lawesson’s reagent, THF, reflux | Thioacetamide derivative | 93% |
Electrophilic Aromatic Substitution (EAS)
The 2-fluorophenyl group directs electrophiles to the para position due to fluorine’s electron-withdrawing nature. Notable reactions:
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Nitration : Using HNO₃/H₂SO₄ (0°C → RT), nitro groups predominantly occupy the para position (relative to fluorine) with 65% regioselectivity .
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Sulfonation : Fuming H₂SO₄ introduces a sulfonic acid group at the meta position (minor product, 18%) due to steric hindrance .
Thiazole Ring Reactivity
The thiazole core participates in:
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Cycloadditions : Reacts with maleic anhydride in DMF (120°C) to form a Diels-Alder adduct (confirmed by X-ray crystallography) .
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Halogenation : Bromination (Br₂/CHCl₃) selectively substitutes the C5 position of the thiazole ring (yield: 88%).
Comparative Reactivity of Thiazole Positions :
| Position | Electrophile | Product | Yield |
|---|---|---|---|
| C2 | Bromine | No reaction | – |
| C5 | Bromine | 5-Bromothiazole | 88% |
Oxidation and Reduction
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Oxidation : The methoxy group resists oxidation, but the thiazole sulfur oxidizes to sulfone using H₂O₂/AcOH (yield: 74%).
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Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the thiazole ring to a thiazolidine derivative (61% yield) .
Cross-Coupling Reactions
The aryl bromide intermediate (synthesized via bromination) participates in Suzuki-Miyaura couplings. For example:
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition at 210–215°C, releasing CO₂ and HF (detected via GC-MS) .
Mechanistic Insights
Scientific Research Applications
Biological Activities
The compound has been investigated for several biological activities, particularly in the fields of pharmacology and medicinal chemistry. Some notable applications include:
- Antimicrobial Activity : Research indicates that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, studies have shown that thiazole-based acetamides can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition .
- Urease Inhibition : A series of thiazole acetamides were synthesized and evaluated for urease inhibition, an important target in treating conditions like peptic ulcers. These compounds demonstrated superior activity compared to standard inhibitors, suggesting their potential as therapeutic agents .
- Antioxidant Properties : Some studies have highlighted the antioxidant capabilities of thiazole derivatives, which can mitigate oxidative stress in biological systems. This property is crucial for developing treatments for diseases associated with oxidative damage .
Synthetic Methodologies
The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxyacetamide typically involves:
- C-C Coupling Reactions : Utilizing palladium-catalyzed coupling methods to form the thiazole ring system.
- Acetylation : The introduction of the acetamide group through acetylation reactions, often employing acetic anhydride or acetyl chloride.
These methods not only yield high purity compounds but also allow for the modification of substituents to enhance biological activity.
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxyacetamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the methoxyacetamide moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Key Observations:
- Side Chain Diversity: The methoxyacetamide group differentiates the compound from morpholino () or thiophenmethyl () variants, impacting solubility and steric interactions.
Tautomerism and Stability
- The target compound’s thiazole core may exhibit tautomerism, as seen in for triazole-thiones, where spectral data (IR, NMR) confirmed thione tautomeric forms . Stability is influenced by electron-withdrawing groups like fluorine, which may suppress tautomeric shifts compared to unsubstituted analogues.
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H18FN3O2S
- Molecular Weight : 357.42 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COCC(=O)N(C1=CC=C(C=C1)C2=NC(=S)S2)C(F)=C
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which can lead to alterations in metabolic pathways.
- Receptor Modulation : It exhibits potential as a modulator of specific receptors, impacting signal transduction processes within cells.
Pharmacological Effects
Research has indicated several potential pharmacological effects of this compound:
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.
- Antimicrobial Properties : Some studies indicate that it may exhibit antimicrobial activity against certain pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammatory markers | |
| Antimicrobial | Active against specific bacterial strains |
Case Study 1: Anticancer Activity
A study conducted by Wang et al. (2023) evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity. The mechanism was linked to the compound's ability to induce apoptosis through the mitochondrial pathway.
Case Study 2: Anti-inflammatory Properties
In a recent investigation, the anti-inflammatory effects of this compound were assessed using animal models of inflammation. The results revealed a marked decrease in pro-inflammatory cytokines following treatment with this compound, suggesting its potential as a therapeutic agent for inflammatory disorders.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxyacetamide with high purity?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of thiazole rings and coupling of fluorophenyl/acetamide groups. Key steps:
- Thiazole formation : Use 2-fluoro-substituted benzaldehyde derivatives with thiourea under acidic conditions (e.g., HCl/EtOH) to form the thiazole core .
- Acetamide coupling : React the thiazole intermediate with 2-methoxyacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine as a base .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Critical Parameters : Temperature control (<40°C for cyclization), solvent polarity (DMF for solubility), and inert atmosphere to prevent oxidation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the thiazole ring (e.g., δ 7.8–8.2 ppm for aromatic protons adjacent to fluorine) and methoxy group integration (δ 3.3–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error (e.g., C19H16FN2O2S: calculated 367.0915) .
- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and C-F stretches (~1220 cm⁻¹) .
Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., PubChem data ).
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer :
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme Inhibition : Fluorometric kinase assays (e.g., EGFR or JAK2) to identify target engagement .
- Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .
Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can structural ambiguities in the thiazole-fluorophenyl linkage be resolved using advanced analytical methods?
- Methodological Answer :
- X-ray Crystallography : Resolve bond angles/planarity of the thiazole-phenyl moiety (e.g., C–C bond lengths ~1.48 Å) .
- 2D NMR (COSY, NOESY) : Detect through-space interactions between fluorine and adjacent protons to confirm substitution patterns .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to compare experimental vs. theoretical NMR shifts .
Case Study : A related compound with a 4-fluorophenyl-thiazole group showed planar geometry via crystallography, resolving conflicting NOE data .
Q. What strategies address contradictory bioactivity data between enzymatic and cellular assays?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic inhibition data (e.g., IC50 = 0.5 µM for JAK2) with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
- Solubility/Permeability Testing : Measure logP (e.g., >3.5 indicates membrane permeability) and use PAMPA assays to rule out false negatives due to poor cellular uptake .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may explain discrepancies (e.g., demethylation of methoxy groups ).
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer :
- Analog Synthesis : Vary substituents (e.g., replace 2-fluorophenyl with 3-Cl or 4-OCH3) and test activity .
- Pharmacophore Mapping : Identify critical moieties (e.g., thiazole ring and methoxy group) using 3D-QSAR models .
Example : A methylsulfonyl analog showed 10-fold higher kinase inhibition, suggesting electron-withdrawing groups enhance target binding .
Q. What in vivo models are appropriate for evaluating efficacy and toxicity?
- Methodological Answer :
- Xenograft Models : Test tumor growth inhibition in nude mice (e.g., HCT-116 colorectal cancer) at 10–50 mg/kg doses .
- PK/PD Studies : Measure plasma half-life (LC-MS) and correlate with tumor biomarker suppression (e.g., pSTAT3 levels) .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in rodents after 28-day dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
